molecular formula C5H11BO2 B012837 Pent-1-en-1-ylboronic acid CAS No. 104376-24-1

Pent-1-en-1-ylboronic acid

Cat. No. B012837
M. Wt: 113.95 g/mol
InChI Key: SYKWJOZHNDPWIM-SNAWJCMRSA-N
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Description

Synthesis Analysis

Pent-1-en-1-ylboronic acid synthesis involves strategic reactions starting from precursor compounds. Notable methodologies include the use of sodium dithionite initiated reactions for synthesizing fluoroalkyl derivatives from pent-4-en-1-amines, indicating the versatility of ene-amine compounds in synthesis routes (Zhu et al., 2011). Additionally, highly diastereoselective syntheses of 1,5-disubstituted pent-2-endiols have been achieved via one-pot double allylboration, highlighting sophisticated techniques in constructing complex structures with high stereocontrol (Flamme & Roush, 2002).

Molecular Structure Analysis

The molecular structure of pent-1-en-1-ylboronic acid and related compounds plays a crucial role in their reactivity and application in synthesis. For instance, the structure-related synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction demonstrates the significance of molecular architecture in polymer chemistry (Liao & Weber, 1991).

Chemical Reactions and Properties

Chemical reactions involving pent-1-en-1-ylboronic acid derivatives are key to functional group transformations and the formation of new bonds. The Suzuki cross-coupling reactions of pyrimidylboronic acids with heteroaryl halides showcase the utility of boronic acids in creating heteroarylpyrimidines, emphasizing their role in cross-coupling reactions (Saygılı et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for the application of pent-1-en-1-ylboronic acid in synthesis. The detailed analysis of these properties is essential for understanding the conditions under which these compounds can be manipulated in the laboratory.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to participate in a wide range of chemical reactions, define the scope of application for pent-1-en-1-ylboronic acid in organic synthesis. For example, its involvement in oligomerization reactions to produce fuel components showcases its utility in industrial applications (Grigoryeva et al., 2019).

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Chemical Biology and Supramolecular Chemistry

    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
    • An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
    • This includes applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
  • Glucose Sensing

    • As a basic necessity of organisms, D-glucose plays an important role in biological processes .
    • The development of selective glucose sensors for clinical and biomedical applications has become a crucial goal in the field of boronic acid-based chemical sensing .

properties

IUPAC Name

[(E)-pent-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWJOZHNDPWIM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-1-en-1-ylboronic acid

CAS RN

59239-44-0
Record name (1E)-(Pent-1-en-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Rivas, A Areal, P Mora, R Álvarez… - … –A European Journal, 2020 - Wiley Online Library
… -1,3-dien-1-yl-MIDA boronate 34 provided a trienyl-MIDA boronate 36 in 75 % yield by Suzuki–Miyaura cross-coupling with excess (3 equivalents) of (E)-pent-1-en-1-ylboronic acid 35 …
E Lenci, R Bellini Puglielli, E Bucaletti… - European Journal of …, 2020 - Wiley Online Library
… yield (205 mg) from compound 2 (207 mg, 0.67 mmol), TEMPO (5 mg, 0.03 mmol), TCICA (163 mg, 0.70 mmol), dibenzylamine (129 µL, 0.67 mmol) and (E)-pent-1-en-1-ylboronic acid (…
JX Yin - 2016 - ro.uow.edu.au
Strained-ring systems including vinylcyclopropanes, phenyl-and vinylaziridines were utilised to undergo ring-opening reactions under the catalysis of organotransition-metals in this …
Number of citations: 3 ro.uow.edu.au
C Feng, TP Loh - Organic letters, 2014 - ACS Publications
… Moreover, the reaction between 1a and (Z)-pent-1-en-1-ylboronic acid (Z)-2f worked fairly well to produce the cis-enamide (Z)-3af in 77% yield. For a further showcase of the …
Number of citations: 32 pubs.acs.org
MS McCammant - 2016 - search.proquest.com
Palladium-catalyzed alkene difunctionalization reactions represent a powerful methodology for the construction of diverse carbon–carbon and carbon–heteroatom bonds. The success …
Number of citations: 4 search.proquest.com
Q Ding, X Zhou, R Fan - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… Pent-1-en-1-ylboronic acid was also a suitable reagent. The dearomatization–hydroboration of pyridine derivatives with pinacol–borane catalyzed by a β-diketiminato n-…
Number of citations: 304 pubs.rsc.org
JX Yin, CJT Hyland - The Journal of Organic Chemistry, 2015 - ACS Publications
… Ortho-substituted boronic acids could also be used, but a drop in yield was observed (entry 5); in addition, pent-1-en-1-ylboronic acid, which gave a moderate yield in Table 2, resulted …
Number of citations: 25 pubs.acs.org

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